Cyclopropyl(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
Cyclopropyl(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3O2S and its molecular weight is 393.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole and thiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For instance, indole derivatives have been found to play a role in the regulation of central inflammation and control the brain inflammation process .
Result of Action
Similar compounds have been found to possess various biological activities, which could suggest potential therapeutic applications for this compound .
Biochemical Analysis
Biochemical Properties
It contains a thiazole ring, which is known to interact with various enzymes, proteins, and other biomolecules . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Cellular Effects
Thiazole derivatives have been reported to exhibit various cellular effects, such as influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
Cyclopropyl(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic compound that incorporates a cyclopropyl group, a thiazole moiety, and a piperazine structure. Its potential biological activities have attracted research interest, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Properties
Property | Value |
---|---|
Molecular Weight | 396.5 g/mol |
LogP | 4.2 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 6 |
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. The presence of the thiazole ring in the compound contributes to its cytotoxic activity against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as A431 and Jurkat .
Anticonvulsant Effects
Thiazole-bearing compounds have also been explored for their anticonvulsant properties. Studies suggest that modifications to the thiazole ring can enhance anticonvulsant activity, potentially making this compound a candidate for further investigation in this area .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for cytotoxic activity; modifications can lead to enhanced potency.
- Methoxy Group : The presence of the methoxy group on the phenyl ring has been linked to increased biological activity.
- Piperazine Linkage : Contributes to the overall pharmacological profile, potentially enhancing binding affinity to biological targets.
Case Studies and Research Findings
-
Antitumor Activity Study :
- A study demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .
- The study highlighted the importance of substituents on the thiazole ring in modulating activity.
- Anticonvulsant Activity Assessment :
Properties
IUPAC Name |
cyclopropyl-[4-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S.ClH/c1-24-16-4-2-3-15(11-16)17-13-25-18(20-17)12-21-7-9-22(10-8-21)19(23)14-5-6-14;/h2-4,11,13-14H,5-10,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQHNYQZTMNLAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4CC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.